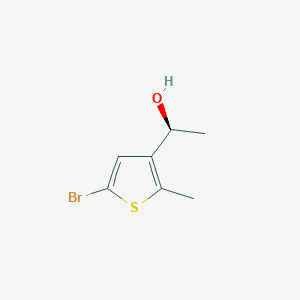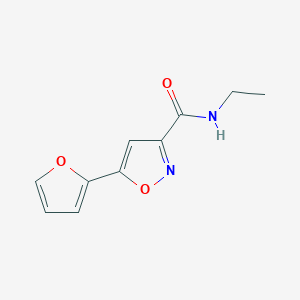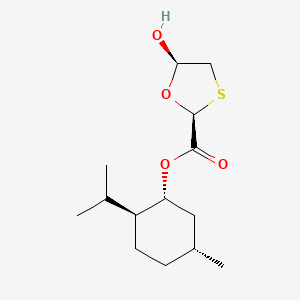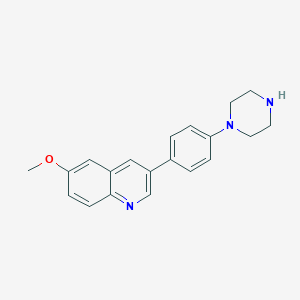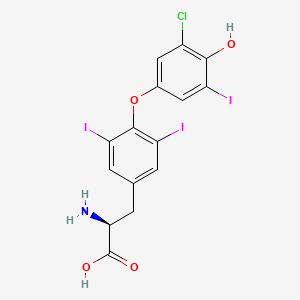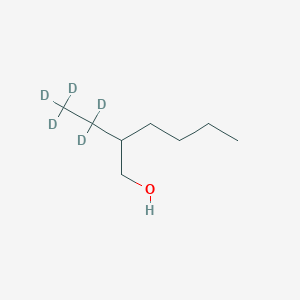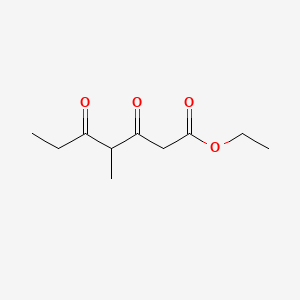
Ethyl 4-Methyl-3,5-dioxoheptanoic Acid Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-Methyl-3,5-dioxoheptanoic Acid Ester is a chemical compound with the molecular formula C10H16O4 and a molecular weight of 200.23 g/mol. It is an intermediate used in the synthesis of various organic compounds, including natural products with anti-inflammatory properties . This compound is of interest due to its versatile applications in organic synthesis and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-Methyl-3,5-dioxoheptanoic Acid Ester typically involves the reaction of ethyl acetoacetate with methyl vinyl ketone under basic conditions. The reaction proceeds through a Michael addition followed by cyclization to form the desired ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of this ester can yield alcohols or aldehydes, depending on the reagents and conditions used.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted esters or amides.
Applications De Recherche Scientifique
Ethyl 4-Methyl-3,5-dioxoheptanoic Acid Ester has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential anti-inflammatory and antimicrobial properties.
Industry: The ester is utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and fragrances.
Mécanisme D'action
The mechanism of action of Ethyl 4-Methyl-3,5-dioxoheptanoic Acid Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release active metabolites that exert biological effects. The pathways involved may include inhibition of inflammatory mediators or modulation of metabolic enzymes.
Comparaison Avec Des Composés Similaires
Ethyl Acetoacetate: A precursor in the synthesis of Ethyl 4-Methyl-3,5-dioxoheptanoic Acid Ester, used in various organic reactions.
Methyl Vinyl Ketone: Another precursor, involved in the Michael addition reaction.
Ethyl Butyrate: A structurally similar ester with different applications, primarily in the flavor and fragrance industry.
Uniqueness: this compound is unique due to its dual functionality as both a ketone and an ester, allowing it to participate in a wide range of chemical reactions. Its role as an intermediate in the synthesis of bioactive compounds further highlights its importance in research and industry.
Propriétés
Formule moléculaire |
C10H16O4 |
|---|---|
Poids moléculaire |
200.23 g/mol |
Nom IUPAC |
ethyl 4-methyl-3,5-dioxoheptanoate |
InChI |
InChI=1S/C10H16O4/c1-4-8(11)7(3)9(12)6-10(13)14-5-2/h7H,4-6H2,1-3H3 |
Clé InChI |
QWDTXHYHAOWAJY-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C(C)C(=O)CC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-Amino-6-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B13438523.png)

